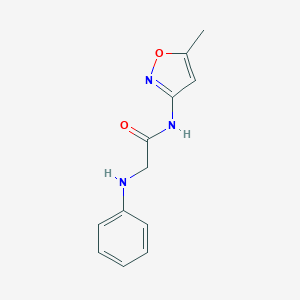![molecular formula C25H22N2O4 B271052 N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DBF-A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been found to inhibit the activity of glycogen synthase kinase 3β, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. Studies have also shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and specificity. It has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise in various scientific research applications, including cancer treatment and neuroprotection. While there are limitations to its use in lab experiments, its high potency and specificity make it an attractive option for further research. With continued investigation, this compound has the potential to be developed into a valuable tool for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-ethoxybenzaldehyde with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid to form the intermediate compound. The intermediate compound is then treated with pyrrolidine-2,5-dione to form this compound. The purity of the final product is confirmed using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively researched for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth of cancer cells. It has also been found to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in Alzheimer's disease. In addition, this compound has been shown to protect dopaminergic neurons from degeneration in Parkinson's disease.
Propiedades
Fórmula molecular |
C25H22N2O4 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
N-dibenzofuran-3-yl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H22N2O4/c1-2-30-19-10-8-18(9-11-19)27-15-16(13-24(27)28)25(29)26-17-7-12-21-20-5-3-4-6-22(20)31-23(21)14-17/h3-12,14,16H,2,13,15H2,1H3,(H,26,29) |
Clave InChI |
FHABWJVFIQFJEM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
SMILES canónico |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270969.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270970.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270971.png)
![N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270972.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270974.png)
![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
![N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
